5-Methoxy-6-methylpyridin-2-OL CAS number and identifiers
5-Methoxy-6-methylpyridin-2-OL CAS number and identifiers
The following technical guide details the identification, synthesis, physicochemical properties, and applications of 5-Methoxy-6-methylpyridin-2-ol (also known by its tautomer 5-Methoxy-6-methylpyridin-2(1H)-one ).
Identity & Nomenclature
This compound represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for phenolic moieties or as a core structure in HIV integrase inhibitors and antifungal agents. Due to the lactam-lactim tautomerism characteristic of 2-substituted pyridines, it is frequently encountered in databases under its pyridone form.
Core Identifiers
| Parameter | Detail |
| Primary Name | 5-Methoxy-6-methylpyridin-2-ol |
| Preferred Tautomer Name | 5-Methoxy-6-methylpyridin-2(1H)-one |
| CAS Registry Number | 33252-69-6 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| SMILES (Pyridone) | COC1=C(C)NC(=O)C=C1 |
| SMILES (Pyridinol) | COC1=C(C)N=C(O)C=C1 |
| InChI Key | (Derivative specific; verify against database) |
Physicochemical Profile & Tautomerism
Understanding the tautomeric equilibrium is vital for binding affinity modeling. In the solid state and in polar solvents (like DMSO or water), the 2-pyridone (lactam) form predominates due to the stabilization provided by the amide-like resonance and intermolecular hydrogen bonding dimers.
Tautomeric Equilibrium
The following diagram illustrates the proton transfer between the hydroxyl oxygen and the pyridine nitrogen.
Caption: Equilibrium shifts toward the Pyridone form in aqueous media, impacting H-bond donor/acceptor profiles in protein pockets.
Key Properties[3][4][5][6][7][8]
-
LogP (Predicted): ~0.8 – 1.2 (Lipophilic enough for membrane permeability, polar enough for solubility).
-
pKa:
-
OH (Pyridinol): ~9.0[1]
-
NH (Pyridone): ~11.5 (Very weak acid)
-
Protonation (NH⁺): ~0.5 (Very weak base due to amide resonance).
-
-
H-Bond Donors: 1 (NH in pyridone form).
-
H-Bond Acceptors: 2 (Carbonyl O and Methoxy O).
Synthetic Pathways
While direct isolation from natural sources is rare, the synthesis of 5-methoxy-6-methylpyridin-2-ol is reliably achieved through the Boekelheide Rearrangement of the corresponding pyridine N-oxide. This route is preferred for its regioselectivity and use of commercially available starting materials.
Protocol: The Modified Boekelheide Route
This protocol converts 5-Methoxy-2-methylpyridine (CAS 55270-47-8) into the target 2-pyridone.
Step 1: N-Oxidation
Reagents: 5-Methoxy-2-methylpyridine, m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).
-
Dissolve 5-methoxy-2-methylpyridine (1.0 eq) in DCM at 0°C.
-
Slowly add mCPBA (1.2 eq) to control the exotherm.
-
Stir at room temperature for 4-6 hours until TLC indicates consumption of starting material.
-
Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Dry organic layer over Na₂SO₄ and concentrate to yield 5-methoxy-2-methylpyridine 1-oxide .
Step 2: Boekelheide Rearrangement (Acetoxylation)
Reagents: Acetic Anhydride (Ac₂O).
-
Suspend the N-oxide in excess Acetic Anhydride (solvent and reagent).
-
Heat to reflux (approx. 140°C) for 2-4 hours. Mechanism: O-acylation followed by [3,3]-sigmatropic rearrangement.
-
Remove excess Ac₂O under reduced pressure (azeotrope with toluene if necessary).
-
This yields the intermediate 2-acetoxy-5-methoxy-6-methylpyridine .
Step 3: Hydrolysis to Pyridone
Reagents: Methanol, 2M NaOH (aq).
-
Dissolve the crude acetate in Methanol.
-
Add 2M NaOH (2.0 eq) and stir at room temperature for 1 hour.
-
Acidification: Carefully adjust pH to ~6-7 using 1M HCl. The product, 5-Methoxy-6-methylpyridin-2(1H)-one , often precipitates as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
Synthesis Logic Diagram
Caption: Stepwise conversion via N-oxide activation and sigmatropic rearrangement.
Structural Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
1H NMR (DMSO-d₆, 400 MHz)
-
δ 11.0 - 11.5 ppm (br s, 1H): NH proton (diagnostic of pyridone form).
-
δ 7.1 - 7.3 ppm (d, 1H): Aromatic proton at C4.
-
δ 6.3 - 6.5 ppm (d, 1H): Aromatic proton at C3 (shielded by the adjacent carbonyl).
-
δ 3.7 - 3.8 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 2.1 - 2.3 ppm (s, 3H): Methyl group at C6.
Mass Spectrometry (LC-MS)[10]
-
Ionization: ESI+
-
Molecular Ion: [M+H]⁺ = 140.15 m/z.
-
Fragmentation: Loss of methyl radical (M-15) or CO (M-28) is common in pyridones.
Applications in Medicinal Chemistry
This scaffold acts as a versatile building block in drug discovery programs.[2]
-
Fragment-Based Drug Design (FBDD): The pyridone ring serves as a robust hydrogen bond donor/acceptor motif that mimics peptide bonds, making it ideal for binding to kinase hinge regions or protease active sites.
-
Solubility Enhancement: Replacing a phenyl ring with a 5-methoxy-2-pyridone core often lowers LogP and improves aqueous solubility while maintaining aromaticity.
-
Metabolic Stability: The 6-methyl group blocks metabolic oxidation at the alpha-position, a common soft spot in pyridine drugs.
-
Specific Targets:
-
HIV Integrase Inhibitors: Similar cores are found in second-generation integrase strand transfer inhibitors (INSTIs).
-
Antifungals: Used in the synthesis of nikkomycin analogues.
-
References
-
Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[3] Link
-
Pyridone Tautomerism: Beak, P., et al. (1976). Protomeric equilibria in 2-hydroxypyridine systems. Journal of the American Chemical Society.[3] Link
-
CAS Registry Data: ChemicalBook Entry for CAS 33252-69-6. Link
-
Starting Material Source: PubChem Compound Summary for 5-Methoxy-2-methylpyridine (CAS 55270-47-8). Link
